14alpha-Hydroxy-4-androstene-3,6,17-trione
Description
Structure
3D Structure
Properties
IUPAC Name |
(8R,9S,10R,13S,14R)-14-hydroxy-10,13-dimethyl-2,7,8,9,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-3,6,17-trione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-17-6-3-11(20)9-14(17)15(21)10-13-12(17)4-7-18(2)16(22)5-8-19(13,18)23/h9,12-13,23H,3-8,10H2,1-2H3/t12-,13+,17+,18+,19+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKVVNEHFNYKGMX-KIVPVIKRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C(=O)CC3C2CCC4(C3(CCC4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1C(=O)C[C@@H]3[C@@H]2CC[C@]4([C@]3(CCC4=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120051-39-0 | |
| Record name | 14-Hydroxyandrost-4-ene-3,6,17-trione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120051390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Biosynthesis and Synthetic Methodologies of 14alpha Hydroxy 4 Androstene 3,6,17 Trione
Microbial Biotransformation Pathways for Precursor Synthesis
The initial and crucial step in producing 14alpha-Hydroxy-4-androstene-3,6,17-trione often involves the microbial transformation of a readily available steroid precursor, 4-androstene-3,17-dione. This biocatalytic process is valued for its ability to introduce hydroxyl groups at specific positions on the steroid nucleus, a task that is often challenging to achieve with high selectivity through conventional chemical methods. nih.govnih.gov
The filamentous fungus Acremonium strictum has been identified as a particularly effective biocatalyst for the hydroxylation of androstenedione (B190577). drugfuture.comresearchgate.net Strains such as Acremonium strictum NN-106 are capable of introducing multiple hydroxyl groups onto the androstenedione skeleton. drugfuture.com The primary reaction pathway for the synthesis of the target precursor involves the microbial hydroxylation of 4-androstene-3,17-dione to produce 6β,14α-dihydroxy-4-androstene-3,17-dione. drugfuture.com This dihydroxylated compound serves as the direct precursor for the final chemical oxidation step. google.com In addition to the dihydroxylated product, the biotransformation can also yield various other hydroxylated derivatives. researchgate.net
Fungal hydroxylation of steroids is characterized by its high degree of regioselectivity, which is determined by the specific cytochrome P450 enzymes possessed by the microorganism. nih.govnih.gov Even enzymes with high amino acid sequence identity can exhibit completely different regioselectivities. nih.gov In the case of Acremonium strictum NN106's transformation of 4-androstene-3,17-dione, the fungus demonstrates a remarkable capacity for polyhydroxylation, yielding a variety of products. researchgate.net Research has identified several hydroxylated derivatives, indicating that the fungus can introduce hydroxyl groups at numerous positions, including 11α, 14α, 6β,11α, and 6β,14α. researchgate.net The formation of 6β,14α-dihydroxy-4-androstene-3,17-dione is particularly significant as it is the key intermediate for synthesizing this compound. drugfuture.com
Table 1: Products from the Microbial Transformation of 4-Androstene-3,17-dione by Acremonium strictum NN106| Product | Hydroxylation Positions |
|---|---|
| 11α-hydroxy-4-androstene-3,17-dione | 11α |
| 14α-hydroxy-4-androstene-3,17-dione | 14α |
| 7α,11α-dihydroxy-4-androstene-3,17-dione | 7α, 11α |
| 6β,11α-dihydroxy-4-androstene-3,17-dione | 6β, 11α |
| 6β,14α-dihydroxy-4-androstene-3,17-dione | 6β, 14α |
Data sourced from J Ferment Bioeng 1989. researchgate.net
The efficiency of microbial steroid conversion is highly dependent on the fermentation conditions. nih.gov Optimizing these parameters is critical for maximizing the yield of the desired hydroxylated precursors. Studies on Acremonium strictum have identified key parameters that influence the biotransformation process. nih.gov The highest yields are typically achieved within a specific pH range and at a defined temperature. Furthermore, the concentration of the initial substrate must be carefully controlled to achieve maximum conversion efficiency without causing substrate inhibition. nih.gov
Table 2: Optimized Conditions for Biotransformation by Acremonium strictum| Parameter | Optimal Value/Range |
|---|---|
| Substrate Concentration | 0.5 mg/ml |
| pH | 6.5 - 7.3 |
| Temperature | 27 °C |
Data sourced from a study on androst-1,4-dien-3,17-dione transformation by Acremonium strictum PTCC 5282. nih.gov
Chemical Synthesis Approaches for this compound
Following the microbial production of the dihydroxylated precursor, 6β,14α-dihydroxy-4-androstene-3,17-dione, a chemical oxidation step is required to convert it into the final product, this compound. google.com This step must be highly selective to target only the hydroxyl group at the 6β position. google.comgoogle.com
The conversion of the 6β-hydroxyl group to a ketone is a critical transformation. This can be achieved using various oxidizing agents. google.com Traditional methods employ reagents such as activated manganese dioxide or chromic acid to selectively oxidize the 6β-hydroxyl group of 6β,14α-dihydroxy-4-androstene-3,17-dione. google.com The challenge in this step lies in achieving high selectivity for the 6β-position without affecting other sensitive functional groups within the steroid molecule.
An alternative and highly efficient method for the selective oxidation of the 6β-hydroxyl group involves the use of photochemical energy. google.comgoogle.com This process allows for the preparation of this compound in high yield by selectively oxidizing the 6β-hydroxyl group of the dihydroxy precursor with the aid of light. google.com A significant advantage of this photochemical strategy is that it does not require the use of conventional oxidizing agents or catalysts. google.com This simplifies the purification process and offers an industrially viable, low-cost production method. google.com The reaction is typically carried out by exposing a solution of the precursor, such as in chloroform, to oxygen under sunlight. drugfuture.com
Stoichiometric Oxidation with Manganese Dioxide and Chromic Acid
The synthesis of this compound can be achieved through the selective oxidation of its precursor, 6β,14α-dihydroxy-4-androstene-3,17-dione. google.com This chemical transformation targets the hydroxyl group at the 6-β position. The use of stoichiometric oxidizing agents is a conventional approach for this conversion, with activated manganese dioxide (MnO₂) and chromic acid (H₂CrO₄) being specifically required for this process. google.com
These strong oxidizing agents are employed to selectively convert the secondary alcohol at the C-6 position into a ketone, yielding the desired trione structure. The reaction mechanism involves the removal of two hydrogen atoms from the 6-β hydroxyl group. While effective, the use of these reagents necessitates careful control of reaction conditions to ensure selectivity and avoid over-oxidation or side reactions at other positions on the steroid skeleton.
Comparative Analysis of Synthetic Methodologies
The production of this compound can be approached through various synthetic routes, including traditional chemical oxidation, modern photochemical methods, and biocatalysis. Each methodology presents distinct advantages and disadvantages concerning efficiency, scalability, and environmental impact.
The yield and potential for large-scale production are critical factors in evaluating synthetic routes. Traditional chemical synthesis for steroid hydroxylation can be complex and often results in low yields. mdpi.com In contrast, a patented photochemical method for synthesizing this compound demonstrates significantly higher efficiency. google.com This method involves dissolving the precursor, 6β,14α-dihydroxy-4-androstene-3,17-dione, in an organic solvent like chloroform, introducing oxygen, and exposing the solution to light. google.com This process selectively oxidizes the 6-β hydroxyl group and has been reported to achieve yields of 90% or more, with specific examples reaching up to 98.4%. google.com The simplicity and high yield of the photochemical process suggest strong potential for scalability.
Biocatalytic methods, often involving microbial transformation, are also utilized for producing hydroxylated steroids. nih.govnih.gov While biocatalysis is known for high selectivity, the yields can be variable and process optimization for industrial scale-up can be complex. mdpi.commdpi.com
| Synthetic Method | Key Reagents/Conditions | Reported Yield | Scalability Potential |
|---|---|---|---|
| Stoichiometric Oxidation | Manganese Dioxide, Chromic Acid | Not specified, but generally lower for complex chemical syntheses mdpi.com | Moderate; dependent on reagent cost and waste management. |
| Photochemical Oxidation | Light energy, Oxygen, Chloroform | Up to 98.4% google.com | High; simple process with high efficiency. google.com |
| Biocatalysis (Microbial Transformation) | Microorganisms (e.g., fungi) mdpi.com | Variable; dependent on strain and conditions. | Moderate to High; requires optimization of fermentation and downstream processing. |
The environmental footprint of synthetic methodologies is a growing concern in chemical production. Chemical synthesis routes for steroid modification are often criticized for being environmentally unfriendly. mdpi.com The use of stoichiometric oxidizing agents like chromic acid is particularly problematic. Chromium (Cr) reagents can lead to the formation of hexavalent chromium (Cr(VI)), a highly toxic and mobile environmental contaminant. doaj.orgsemanticscholar.org Similarly, manganese dioxide reactions produce reduced manganese species that can also pose environmental challenges. doaj.orgsemanticscholar.org
In contrast, biocatalysis is increasingly recognized as a more sustainable alternative due to its high selectivity and efficiency under milder reaction conditions. mdpi.com Biocatalytic processes, such as microbial hydroxylation, reduce the need for hazardous reagents and minimize waste production.
The photochemical synthesis method presents a sustainable chemical alternative. google.com By utilizing light energy and oxygen as the primary oxidizing system, it avoids the need for heavy metal oxidizing agents or other catalysts, thereby reducing production costs and environmental impact. google.com This aligns with the principles of green chemistry by using a renewable energy source and a clean oxidant.
| Method | Key Environmental Considerations | Sustainability Profile |
|---|---|---|
| Stoichiometric Oxidation | - Use of heavy metals (Cr, Mn).
| Low |
| Photochemical Oxidation | - Avoids hazardous oxidizing agents. google.com | High |
| Biocatalysis | - Milder, aqueous reaction conditions.
| High |
Industrial Research Perspectives in this compound Production
From an industrial standpoint, the ideal production process for this compound must be cost-effective, high-yielding, and scalable. The global market for steroid drugs is substantial, driving the need for efficient manufacturing of key intermediates. dtu.dk
The photochemical oxidation process appears highly promising for industrial application. google.com Its ability to produce the target compound in a highly purified form, in a simple manner, and at a high yield without the need for expensive and hazardous oxidizing agents or catalysts makes it an economically attractive option. google.com The low-cost nature of this method is a significant advantage for industrial-scale production. google.com
Biocatalysis also holds significant industrial potential. The use of microbial cell factories to convert inexpensive feedstocks like phytosterols into valuable steroid intermediates is a major area of industrial biotechnology research. dtu.dk While the direct microbial synthesis of this compound is established, ongoing research focuses on engineering microbial strains and optimizing fermentation processes to improve yields and streamline production, making it competitive with chemical methods. mdpi.comnih.gov Future industrial research will likely focus on refining both photochemical and biocatalytic routes to maximize efficiency and further enhance their sustainability profiles for large-scale manufacturing.
Enzymatic Inhibition and Molecular Mechanisms of 14alpha Hydroxy 4 Androstene 3,6,17 Trione
Aromatase Enzyme (CYP19A1) as a Primary Biological Target
The primary biological target of 14alpha-Hydroxy-4-androstene-3,6,17-trione is the aromatase enzyme, also known as estrogen synthetase or CYP19A1. wikipedia.org Aromatase is a member of the cytochrome P450 superfamily and is the key enzyme responsible for the final and rate-limiting step in the biosynthesis of estrogens from androgens. wikipedia.orgresearchgate.netclinpgx.org Specifically, it catalyzes the aromatization of the A-ring of androgens like androstenedione (B190577) and testosterone to produce estrone and estradiol (B170435), respectively. wikipedia.orgclinpgx.org
Aromatase is found in various tissues, including the ovaries, placenta, adipose tissue, brain, and breast tissue. wikipedia.orgclinpgx.org In certain estrogen-dependent conditions, local estrogen production by aromatase in these tissues is a critical factor. Therefore, inhibiting this enzyme is a key therapeutic strategy. This compound has been identified as a potent inhibitor of human placental aromatase. researchgate.netnih.gov Studies have demonstrated its ability to inhibit aromatase activity in a dose-dependent manner in various human tissues, including uterine tumors. nih.gov Unlike the natural substrates, the compound itself is not converted into an estrogenic product. nih.gov
Characterization of Irreversible Inhibition Kinetics
The interaction of this compound with aromatase is characterized by irreversible inhibition, a process that distinguishes it from competitive inhibitors that bind reversibly to the enzyme.
A hallmark of this compound's inhibitory activity is its time-dependent nature. The inactivation of aromatase by this compound follows pseudo-first-order kinetics. researchgate.netnih.govsemanticscholar.org This means that the rate of enzyme inactivation is dependent on the concentration of the inhibitor, and the loss of enzymatic activity occurs progressively over time in the presence of the compound. researchgate.netnih.gov This time-dependent loss of activity is a characteristic feature of mechanism-based inhibitors, which require enzymatic processing to exert their inhibitory effect. oup.com The inactivation process is also dependent on the presence of the necessary cofactor, reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH). researchgate.netnih.gov
The potency and efficiency of an irreversible inhibitor are quantified by two key kinetic parameters: the inhibition constant (K_i) and the rate of inactivation (k_inact). K_i represents the initial affinity of the inhibitor for the enzyme, while k_inact describes the maximum rate at which the enzyme is inactivated. For this compound, these parameters have been determined for its interaction with human placental aromatase. researchgate.netnih.gov
| Parameter | Value | Description |
|---|---|---|
| K_i (Apparent) | 1.3 µM | The concentration of the inhibitor that produces half-maximal inactivation; reflects the initial binding affinity. |
| k_inact | 0.23 min⁻¹ | The maximal rate constant for enzyme inactivation at a saturating concentration of the inhibitor. |
Mechanism-Based Enzyme Inactivation (Suicide Inhibition)
This compound is classified as a mechanism-based enzyme inactivator, also known as a suicide inhibitor. researchgate.netnih.govoup.com This mode of inhibition is highly specific. The inhibitor is designed to mimic the natural substrate of the enzyme, in this case, androstenedione. oup.com
The process involves several steps:
The inhibitor binds to the aromatase active site, initially forming a reversible enzyme-inhibitor complex. oup.com
The enzyme's catalytic machinery begins to process the inhibitor as if it were the natural substrate. oup.comoup.com This catalytic conversion is a crucial step and requires the enzyme to be active and have necessary cofactors like NADPH present. oup.com
This enzymatic action transforms the inhibitor into a highly reactive intermediate species. oup.com
Before this reactive intermediate can be released, it attacks a functional group within the enzyme's active site, forming a stable, covalent bond. researchgate.net
This covalent modification leads to the irreversible inactivation of the enzyme molecule. researchgate.netoup.com
Because the enzyme participates in its own destruction, this process is termed "suicide inhibition." This mechanism leads to prolonged inhibition and high specificity, as the inhibitor only targets the active aromatase enzyme. oup.com
Distinctive Binding Mechanisms within the Aromatase Active Site
While the precise atomic interactions of this compound within the aromatase active site are not fully elucidated, its mechanism as a suicide inhibitor implies a specific binding orientation that facilitates its enzymatic conversion. The steroidal backbone, being similar to the natural substrate androstenedione, allows it to be recognized and positioned within the active site. oup.com
The irreversible binding that follows enzymatic activation is believed to involve the formation of a covalent bond with a nucleophilic residue of the enzyme, potentially a sulfur atom from a cysteine residue. nih.gov The presence of the 14-alpha hydroxy group on the C-ring of the steroid nucleus is a key structural feature that likely influences its specific orientation and interaction within the active site, contributing to its potency as an inhibitor.
Comparative Enzymology with Other Aromatase Inhibitors (e.g., Competitive vs. Mechanism-Based)
Aromatase inhibitors can be broadly classified based on their mechanism of action. Understanding these differences highlights the unique properties of this compound.
Competitive Inhibitors : These inhibitors, which include non-steroidal compounds like anastrozole and letrozole, bind reversibly to the active site of aromatase. They compete directly with the natural substrate, androstenedione. Their inhibitory effect is dependent on their concentration relative to the substrate. If the substrate concentration increases, the inhibition can be overcome.
Mechanism-Based Inhibitors (Suicide Inactivators) : This class, to which this compound belongs, includes other steroidal compounds like formestane (B1683765) and exemestane (B1683764). researchgate.netoup.com These inhibitors bind irreversibly and their effect is not easily overcome by increasing substrate concentration. Once the enzyme is inactivated, its activity can only be restored through the synthesis of new enzyme molecules. Some compounds, such as 4-hydroxyandrostenedione and 4-androstene-3,6,17-trione, were initially thought to be competitive inhibitors but were later shown to cause time-dependent inactivation, classifying them as mechanism-based. researchgate.netnih.gov
| Feature | Competitive Inhibitors | Mechanism-Based Inactivators (e.g., this compound) |
|---|---|---|
| Binding Type | Reversible, non-covalent | Irreversible, covalent researchgate.net |
| Enzyme Interaction | Compete with substrate for the active site | Act as a substrate, then inactivate the enzyme oup.com |
| Kinetics | Time-independent | Time-dependent inactivation researchgate.netnih.gov |
| Dependence on Enzyme Activity | No | Yes, requires catalytic conversion oup.com |
| Effect of Substrate Concentration | Inhibition can be overcome by high substrate levels | Inhibition is largely unaffected by substrate levels post-inactivation |
| Duration of Action | Dependent on inhibitor's half-life in the body | Prolonged; lasts until new enzyme is synthesized oup.com |
Structure Activity Relationship Sar Studies of 14alpha Hydroxy 4 Androstene 3,6,17 Trione Derivatives
Evaluation of A- and B-Ring Substituted Derivatives for Aromatase Inhibition
The structural backbone of 14alpha-Hydroxy-4-androstene-3,6,17-trione, which is based on the androst-4-ene-3,17-dione scaffold, has been the subject of extensive derivatization to probe the active site of aromatase. Modifications in the A- and B-rings are particularly crucial for modulating binding affinity and inhibitory potency.
Research into B-ring substituted analogs, specifically at the C-6 position, has shown that this location is highly sensitive to substitution, which can significantly influence the compound's interaction with the enzyme. The introduction of various substituents at C-6 of the parent androst-4-ene-3,17-dione structure has been a key strategy. Studies have revealed that the aromatase active site contains a hydrophobic binding pocket with a specifically limited volume in the area corresponding to the C-6 position of the steroid. nih.govresearchgate.net
A series of 6-n-alkylated steroids demonstrated potent competitive inhibition of human placental aromatase, with Ki values in the low nanomolar range (1.4-12 nM). nih.gov This indicates that small, hydrophobic groups are well-tolerated and can enhance binding affinity. Similarly, other small unsaturated groups like 6-vinyl and 6-methylene also result in powerful inhibition. nih.gov However, the introduction of bulkier or more polar substituents at the C-6 position tends to result in weaker inhibitory activity. nih.gov
While modifications to the A-ring of the specific 14alpha-hydroxy parent are less detailed in available literature, studies on other androstenedione (B190577) analogs, such as 1-methyl derivatives, have been explored as potent aromatase inhibitors. acs.org
Impact of Functional Group Modifications on Inhibitory Potency
The nature of the functional group at the C-6 position has a profound impact on the inhibitory potency of androstenedione derivatives. A systematic evaluation of various substituents reveals clear SAR trends.
Small, non-polar alkyl groups are particularly effective. The 6β-ethyl derivative of androst-4-ene-3,17-dione was identified as the most potent inhibitor among a series of synthesized n-alkyl, branched-alkyl, and aryl-alkyl analogs. nih.gov As the length of the n-alkyl chain increases beyond ethyl, there is generally a decrease in affinity, suggesting an optimal size for the hydrophobic pocket. nih.gov
The introduction of bulky or conformationally rigid groups, such as isopropyl or phenyl, leads to a significant reduction in inhibitory power. nih.govresearchgate.net This suggests that these larger groups cause steric hindrance within the active site, preventing optimal binding. Similarly, polar substituents like the ethynyl (B1212043) group also result in weaker inhibition. nih.gov
The table below summarizes the inhibitory potencies (Ki) of various C-6 substituted androst-4-ene-3,17-dione derivatives against human placental aromatase, illustrating the impact of different functional groups.
| Substituent at C-6 | Stereochemistry | Inhibitory Potency (Ki, nM) |
| Methyl | 6β | Potent |
| Ethyl | 6β | 1.4 |
| n-Propyl | 6β | Potent |
| n-Butyl | 6β | Potent |
| Isopropyl | 6β | Relatively Weak |
| Phenyl | 6β | Relatively Weak |
| Benzyl | 6α | 10 |
| Vinyl | 6β | 5.1 |
| Ethynyl | 6β | Relatively Weak |
| Methylene | - | 4.9 |
Data compiled from studies on 6-substituted androst-4-ene-3,17-diones. nih.gov
Stereochemical Influences on Enzyme Interaction and Inactivation
The three-dimensional orientation of substituents, particularly on the B-ring, is a critical determinant of both the affinity and the mechanism of aromatase inhibition. Comparative studies of 6α- and 6β-isomers have demonstrated significant differences in their interactions with the enzyme.
For a series of 6-n-alkyl substituted androst-4-ene-3,17-diones, the 6β-alkyl steroids consistently demonstrated a higher affinity for the aromatase enzyme than their corresponding 6α-isomers. nih.govresearchgate.net This stereochemical preference strongly suggests that the active site pocket in the region of C-6 is more accessible from the β-face (top face) of the steroid molecule.
Conversely, when the substituent is an aryl group, this preference can be reversed. For instance, in a series of aryl-substituted derivatives, the 6α-isomers showed higher affinity than the 6β-isomers. nih.gov This highlights the complex topography of the active site, where the optimal orientation depends on the specific nature of the substituent.
Furthermore, stereochemistry can fundamentally alter the mechanism of inhibition. A study on 6-bromoandrostenedione (B29461) revealed that the 6α-epimer acts as a potent competitive inhibitor (Ki of 3.4 nM), binding reversibly to the active site. nih.govoup.com In stark contrast, the 6β-epimer functions as a mechanism-based irreversible inhibitor (Ki of 0.8 µM), causing time-dependent inactivation of the enzyme. nih.govoup.com This indicates that the 6β orientation positions the bromo group in such a way that it can react with a component of the active site following enzymatic processing, leading to permanent inactivation.
| Compound | Stereochemistry | Inhibition Type | Apparent Ki |
| 6-Bromoandrostenedione | 6α | Competitive | 3.4 nM |
| 6-Bromoandrostenedione | 6β | Irreversible (Mechanism-based) | 0.8 µM |
Data from studies on 6-bromoandrostenedione epimers. nih.govoup.com
Computational and Molecular Modeling Approaches in SAR Analysis
Computational and molecular modeling studies have been instrumental in rationalizing the experimental SAR data for androstenedione-based aromatase inhibitors. These approaches provide a structural basis for understanding the interactions between inhibitors and the enzyme's active site. nih.gov
Molecular docking studies have successfully mapped the binding modes of various steroidal inhibitors within the aromatase active site. oup.com These models show that the steroid scaffold sits (B43327) in a cavity where it interacts with a range of polar and non-polar amino acid residues. Key interacting residues identified include Met374, Arg115, Asp309, Phe134, Phe221, Trp224, Ala306, and Val370. oup.comnih.gov The C-3 and C-17 keto groups of the steroid are critical for forming hydrogen bonds that anchor the inhibitor, while the steroidal core engages in hydrophobic interactions. nih.gov
Modeling studies combined with SAR data from 6-substituted derivatives have confirmed that the active site possesses a hydrophobic pocket near C-6. nih.govnih.gov The models clearly indicate that this pocket has a limited accessible volume, explaining why bulky substituents decrease binding affinity. nih.govnih.gov The preference for 6β-alkyl substituents is rationalized by showing a more sterically favorable fit on the β-face compared to the α-face of the binding site. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analyses have been employed to correlate physicochemical properties of the inhibitors with their biological activity. oup.comnih.gov These studies help in identifying key electronic, hydrophobic, and steric features that are essential for potent inhibition, thereby guiding the design of new, more effective analogs. oup.com Furthermore, molecular dynamics simulations have provided insights into the conformational flexibility of the active site and the stability of the enzyme-inhibitor complex over time, confirming stable binding for potent inhibitors. nih.govnih.gov
Metabolism and Biotransformation Pathways of 14alpha Hydroxy 4 Androstene 3,6,17 Trione
Identification of Major Metabolic Transformations
The metabolism of 14alpha-Hydroxy-4-androstene-3,6,17-trione is anticipated to involve several key enzymatic reactions common to steroid biotransformation. These include reductions and hydroxylations that alter the compound's structure and biological activity.
6β-Hydroxylation Processes
Hydroxylation, the addition of a hydroxyl (-OH) group, is a major Phase I metabolic reaction catalyzed by cytochrome P450 (CYP) enzymes. nih.gov For Δ4-3-keto steroids, hydroxylation at the 6β-position is a common pathway. Specifically, the enzyme CYP3A4 has been shown to catalyze the 6β-hydroxylation of androstenedione (B190577). nih.gov Fungal metabolism studies have also detailed the mechanism of 6β-hydroxylation for androst-4-ene-3,17-dione. researchgate.net Given the presence of a ketone at the C-6 position in the parent compound, further hydroxylation at this position is less likely. However, the reduction of the 6-keto group followed by hydroxylation at other sites, or hydroxylation of the core steroid structure, remains a plausible metabolic route. Studies on the closely related androst-4-ene-3,6,17-trione (B20797) have identified 6α-hydroxylated metabolites as major products, suggesting that enzymatic reactions at the C-6 position are a dominant feature of its biotransformation. dshs-koeln.denih.gov
Characterization and Identification of Key Metabolites in Biological Systems
The identification of metabolites is crucial for understanding the biotransformation of a compound. Based on studies of androst-4-ene-3,6,17-trione, several key metabolites have been detected in urine samples following administration. dshs-koeln.denih.gov These findings provide a strong basis for predicting the metabolites of its 14alpha-hydroxy derivative. The major metabolites identified for androst-4-ene-3,6,17-trione are the parent compound itself and its 6α-hydroxylated forms. nih.gov
The primary metabolites detected after administration of androst-4-ene-3,6,17-trione include:
Androst-4-ene-6alpha-ol-3,17-dione : A major metabolite formed by the reduction of the 6-keto group. nih.gov
Androst-4-ene-6alpha,17beta-diol-3-one : A metabolite resulting from the reduction of both the 6-keto and 17-keto groups. nih.gov
6α-OH-etiocholanolone : A downstream metabolite indicating both 6-hydroxylation and 5β-reduction. dshs-koeln.de
Extrapolating from this data, the key metabolites for this compound would likely retain the 14alpha-hydroxy group while undergoing similar transformations.
| Predicted Metabolite of this compound | Metabolic Transformation | Basis of Prediction (Metabolite of Androst-4-ene-3,6,17-trione) | Reference |
|---|---|---|---|
| 14alpha-Hydroxy-androst-4-ene-6alpha-ol-3,17-dione | Reduction of 6-keto group | Androst-4-ene-6alpha-ol-3,17-dione | nih.gov |
| 14alpha-Hydroxy-androst-4-ene-6alpha,17beta-diol-3-one | Reduction of 6-keto and 17-keto groups | Androst-4-ene-6alpha,17beta-diol-3-one | nih.gov |
| 14alpha-Hydroxy-6alpha-OH-etiocholanolone | Reduction of 6-keto group, 5β-reduction of A-ring, reduction of 17-keto group | 6α-OH-etiocholanolone | dshs-koeln.de |
Investigation of Conjugation Mechanisms for Excretion (Glucuronidation, Sulfation)
Following Phase I transformations, steroid metabolites typically undergo Phase II conjugation reactions to increase their water solubility and facilitate their elimination from the body. nih.govnih.gov The primary conjugation mechanisms are glucuronidation and sulfation.
Glucuronidation : This process involves the attachment of glucuronic acid to hydroxyl groups on the steroid molecule, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs).
Sulfation : This involves the addition of a sulfonate group, catalyzed by sulfotransferases (SULTs).
Studies on androst-4-ene-3,6,17-trione have demonstrated that its metabolites are almost exclusively excreted as conjugates. dshs-koeln.de Only a small fraction (around 12.6%) of the parent compound was found to be excreted in its unconjugated, or "free," form. dshs-koeln.de This indicates a highly efficient conjugation process for this class of steroids. It is therefore expected that this compound and its various hydroxylated and reduced metabolites would also be extensively conjugated with glucuronic acid and/or sulfate (B86663) prior to excretion. The presence of multiple hydroxyl groups on the predicted metabolites would provide ample sites for these conjugation reactions.
Analysis of Excretion Profiles of the Compound and its Metabolites
The excretion of this compound and its metabolites is presumed to occur primarily through the urine, which is the main route for the elimination of water-soluble steroid conjugates. nih.gov Analysis of excretion profiles for the related compound androst-4-ene-3,6,17-trione shows that the parent compound and its key metabolites can be detected in urine for a specific duration post-administration. For instance, androst-4-ene-3,6,17-trione and androst-4-ene-6alpha,17beta-diol-3-one were detectable for up to 24 hours, while the major metabolite, androst-4-ene-6alpha-ol-3,17-dione, could be identified for up to 37 hours. nih.gov The vast majority of these excreted compounds are in their conjugated form. dshs-koeln.de This suggests a relatively rapid clearance of the compound from the system, dictated by the rate of metabolism and conjugation.
| Compound (from Androst-4-ene-3,6,17-trione study) | Detection Time in Urine (post-administration) | Form of Excretion | Reference |
|---|---|---|---|
| Androst-4-ene-3,6,17-trione (Parent) | 24 hours | Mostly conjugated, ~12.6% unconjugated | dshs-koeln.denih.gov |
| Androst-4-ene-6alpha-ol-3,17-dione (Metabolite) | 37 hours | Conjugated | nih.gov |
| Androst-4-ene-6alpha,17beta-diol-3-one (Metabolite) | 24 hours | Conjugated | nih.gov |
Research into In Situ Biotransformation of Related Endogenous Steroids (e.g., Dehydroepiandrosterone) to this compound
The possibility of endogenous formation of this compound from precursor steroids is an area of scientific interest. The primary adrenal steroid precursor, Dehydroepiandrosterone (DHEA), is synthesized from cholesterol and serves as an intermediate in the biosynthesis of androgens and estrogens. nih.govnih.gov DHEA is converted to androstenedione (androst-4-ene-3,17-dione) through the action of the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govbio-rad.com
The target compound, this compound, has been successfully synthesized via microbial transformation of androst-4-ene-3,17-dione. nih.gov This demonstrates that enzymatic machinery exists, at least in microorganisms, capable of performing the necessary 6-oxidation and 14α-hydroxylation steps on a common endogenous steroid precursor. While there is no direct evidence to date of in situ biotransformation of DHEA or other endogenous steroids to this compound in humans, the existence of the necessary precursors and the general catalytic capabilities of human CYP enzymes make it a theoretical possibility that warrants further investigation.
In Vitro and Pre Clinical Biological Activity of 14alpha Hydroxy 4 Androstene 3,6,17 Trione
Aromatase Inhibition in Isolated Enzyme Preparations and Tissue Homogenates
14alpha-Hydroxy-4-androstene-3,6,17-trione is a potent inhibitor of aromatase, the enzyme responsible for the conversion of androgens to estrogens. nih.gov Studies utilizing human placental microsomes, a common source for isolated aromatase, have characterized it as a mechanism-based irreversible inhibitor. nih.gov Its action is time-dependent and follows pseudo-first-order kinetics, requiring the presence of the cofactor NADPH (reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate). nih.gov
The inhibitory mechanism is characterized by specific kinetic parameters. Research has determined an apparent Michaelis-Menten constant (Ki) of 1.3 µM and a maximal rate of inactivation (kinact) of 0.23 min⁻¹. nih.gov These values indicate a strong binding affinity and an efficient rate of irreversible enzyme inactivation. The 14α-hydroxy group on the steroid is considered critical for this irreversible binding to the aromatase active site, leading to its inactivation. In addition to human placental preparations, the compound has demonstrated inhibitory effects on aromatase in rat ovarian tissue homogenates. nih.gov
Table 1: Kinetic Parameters of this compound on Human Placental Aromatase
| Parameter | Value | Source Preparation |
|---|---|---|
| Apparent K_i | 1.3 µM | Human Placental Microsomes |
| k_inact | 0.23 min⁻¹ | Human Placental Microsomes |
Effects on Estrogen-Dependent Cellular Models
The biological activity of this compound (also referred to as 14α-OHAT) has been investigated in tissues from human uterine tumors, which are often estrogen-dependent. nih.govcapes.gov.br Studies have shown that the compound effectively inhibits aromatase activity in various types of uterine tumor tissues, including uterine endometrial cancer, uterine leiomyoma, and uterine adenomyosis. nih.govcapes.gov.br The inhibition was observed to be dose-dependent, with significant effects seen across a concentration range of 0.1 to 10 µM. nih.gov This demonstrates the compound's ability to suppress local estrogen biosynthesis within these hormone-sensitive tissues. nih.gov
Table 2: Effect of this compound on Aromatase in Uterine Tissues
| Tissue Type | Effect | Effective Concentration |
|---|---|---|
| Uterine Endometrial Cancer | Dose-dependent aromatase inhibition | 0.1 - 10 µM |
| Uterine Leiomyoma | Dose-dependent aromatase inhibition | 0.1 - 10 µM |
| Uterine Adenomyosis | Dose-dependent aromatase inhibition | 0.1 - 10 µM |
The MCF-7 human breast cancer cell line is a widely used model for studying estrogen-dependent cancer, as its proliferation is stimulated by estrogens. nih.gov Aromatase inhibitors can block the conversion of androgens to estrogens, thereby reducing the stimulus for cell growth. nih.gov Research using histocultures of human breast tumors has shown that treatment with this compound (also known as NKS01) resulted in decreased cell proliferation. This anti-proliferative effect was confirmed through the use of Ki67 labeling assays, a common marker for cell proliferation.
In addition to inhibiting proliferation, this compound has been shown to induce programmed cell death, or apoptosis, in cancer cells. In studies conducted on human breast tumor histocultures, treatment with the compound led to an increase in apoptosis. This effect was quantitatively measured using TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assays, which detect the DNA fragmentation that is a hallmark of late-stage apoptosis.
Hormonal Modulation in Pre-clinical Animal Models
The in vitro activity of this compound as an aromatase inhibitor translates to in vivo efficacy in pre-clinical animal models. nih.gov Experiments conducted in rats have demonstrated that the compound can effectively suppress systemic estrogen levels. nih.gov Specifically, administration of the compound resulted in a significant reduction in serum estradiol (B170435) concentrations. nih.gov This confirms its ability to modulate hormonal balance in a living organism by inhibiting estrogen biosynthesis. nih.gov
Investigations into Steroid Receptor Binding Affinity
To determine the specificity of its mechanism, this compound has been evaluated for its potential to bind to steroid receptors. nih.gov Studies using rabbit uterine cytosol preparations, which are rich in sex steroid receptors, found that the compound did not exhibit binding affinity for these receptors. nih.gov This finding suggests that its biological effects are not due to direct interaction with estrogen or other steroid receptors, but rather are mediated through its specific inhibition of the aromatase enzyme. nih.gov Furthermore, it was observed that the compound is not converted into an estrogenic substance in human placental preparations. nih.gov
Comparative Biological Efficacy with Other Mechanism-Based Aromatase Inhibitors
This compound (14α-OH-AT) is a synthetic steroidal compound that functions as a mechanism-based, irreversible inhibitor of aromatase, the enzyme responsible for converting androgens to estrogens. nih.govwikipedia.org Its efficacy is best understood when compared to other well-characterized irreversible steroidal inhibitors, such as formestane (B1683765) and exemestane (B1683764), which are also used in the management of estrogen-dependent conditions. nbinno.compinnaclepeptides.com
In Vitro Aromatase Inhibition
The primary measure of a mechanism-based inhibitor's efficacy in a laboratory setting is its ability to inactivate the target enzyme, in this case, aromatase. This is often quantified by the inhibition constant (Ki) and the rate of inactivation (kinact).
Research on human placental aromatase has shown this compound to be a potent inhibitor. nih.gov It demonstrates a time-dependent, pseudo-first-order inactivation of the enzyme. nih.gov Studies have determined its apparent Ki to be 1.3 µM and its kinact to be 0.23 min⁻¹. nih.gov
For comparison, formestane (4-hydroxy-4-androstene-3,17-dione) also acts as a potent competitive inhibitor of aromatase. In studies using human genital skin fibroblasts, formestane exhibited a mean apparent Ki of 2.7 nM. johnshopkins.edu Exemestane, a third-generation inactivator, is noted for its high potency, capable of inhibiting in vivo aromatization by 98% or more. aacrjournals.org
The following table summarizes the available in vitro inhibitory data for these compounds.
| Compound | Enzyme Source | Apparent Ki | kinact | Inhibition Type |
| This compound | Human Placental Aromatase | 1.3 µM | 0.23 min⁻¹ | Irreversible |
| Formestane (4-hydroxyandrostenedione) | Human Genital Skin Fibroblasts | 2.7 nM | Not specified | Competitive |
| Exemestane | Not specified | Not specified | Not specified | Irreversible |
Data sourced from multiple preclinical studies.
Pre-clinical and In Vivo Efficacy
Beyond enzymatic assays, the biological efficacy of these inhibitors is demonstrated in cellular and animal models, which provide a clearer picture of their potential therapeutic effects.
This compound has shown significant activity in various pre-clinical models:
In studies with rat ovarian tissues, it effectively inhibited aromatase. nih.gov
In vivo experiments confirmed its ability to significantly suppress serum estradiol levels. nih.gov
It demonstrated a dose-dependent inhibition of aromatase activity in human uterine tumors, including endometrial cancer, uterine leiomyoma, and uterine adenomyosis. nih.govcapes.gov.br
Formestane has also been extensively studied and has shown:
Significant regression of nitrosomethylurea-induced mammary tumors in rats. nih.gov
Antitumor activity in postmenopausal women with breast cancer, leading to objective response rates between 20% and 30% in heavily pretreated patients. nih.gov
Exemestane is a clinically established aromatase inhibitor with robust pre-clinical and clinical data:
It exhibits superior cancer-suppressing efficacy compared to other aromatase inhibitors in certain models. nih.gov
In translational research, treatment with exemestane alone showed dose-dependent tumor suppression. nih.gov
Its steroidal structure and irreversible mechanism may offer advantages in patients who have developed resistance to non-steroidal aromatase inhibitors. pinnaclepeptides.com
The comparative efficacy of these inhibitors highlights the potent and specific nature of this compound as an aromatase inactivator. While formestane and exemestane have a more established history and a larger body of clinical data, the pre-clinical findings for this compound position it as a compound of significant interest. Its demonstrated ability to inhibit aromatase in different tissues and suppress systemic estrogen levels is comparable to that of other important mechanism-based inhibitors.
Advanced Analytical Methodologies for Research on 14alpha Hydroxy 4 Androstene 3,6,17 Trione
High-Resolution Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-IT-MS) for Quantitative and Qualitative Analysis
High-resolution liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as a primary tool for the analysis of 14alpha-Hydroxy-4-androstene-3,6,17-trione and its related compounds. This technique offers exceptional sensitivity and specificity, making it ideal for detecting and quantifying steroids in biological fluids like urine and serum.
A developed and validated LC-MS method, specifically using an ion trap (IT) mass spectrometer, has proven effective for the quantification of androst-4-ene-3,6,17-trione (B20797) (an analogue of the target compound) and its metabolites. nih.gov This method typically involves a liquid-liquid extraction step after enzymatic hydrolysis to isolate the compounds from the matrix, followed by separation on a reversed-phase column. nih.gov Atmospheric pressure chemical ionization (APCI) is often used for the ionization of these analytes. nih.gov Such methods can achieve low limits of quantification, often in the range of 5 ng/mL, with high accuracy. nih.gov
Ultra-Performance Liquid Chromatography (UPLC), a higher-resolution form of HPLC, coupled with tandem mass spectrometry (UPLC-MS/MS), provides enhanced chromatographic separation, which is critical for resolving isobaric species—compounds that have the same mass but different structures. dshs-koeln.de This analytical selectivity is paramount in steroid analysis, where numerous isomers can interfere with accurate measurement. dshs-koeln.de
Table 1: Performance Characteristics of a Validated LC/MS Method for Androst-4-ene-3,6,17-trione and its Metabolites nih.gov
| Analyte | Limit of Quantification (ng/mL) | Accuracy Range (%) |
|---|---|---|
| Androst-4-ene-3,6,17-trione | 5 | 1.3 - 14.8 |
| Androst-4-ene-6alpha-ol-3,17-dione | 5 | 1.6 - 9.4 |
Gas Chromatography-Mass Spectrometry (GC-MS, GC-MS/MS) for Steroid Profiling and Metabolite Detection
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for comprehensive steroid profiling. nih.gov It provides excellent chromatographic resolution and generates highly characteristic mass spectra that are valuable for the structural elucidation of metabolites. nih.gov For the analysis of this compound and its metabolites, GC-MS methods have been developed and validated for doping control purposes, demonstrating the technique's robustness and reliability. dshs-koeln.denih.gov
The typical workflow involves the extraction of steroids from urine, followed by a chemical derivatization step, most commonly trimethylsilylation, to increase the volatility and thermal stability of the analytes. nih.govnih.gov Analysis can be performed in full-scan mode to identify unknown metabolites or in selected ion monitoring (SIM) mode for increased sensitivity and specificity when targeting known compounds. dshs-koeln.denih.gov The use of tandem mass spectrometry (GC-MS/MS) further enhances selectivity, which is particularly useful for trace-level detection in complex biological samples. gcms.cz
Studies have successfully used GC-MS to identify key metabolites of the related compound androst-4-ene-3,6,17-trione, including androst-4-ene-6alpha-ol-3,17-dione and androst-4-ene-6alpha,17beta-diol-3-one, in post-administration urine samples. dshs-koeln.de Validated GC-MS methods can achieve limits of detection (LOD) in the range of 5 to 10 ng/mL for these compounds. dshs-koeln.denih.gov
Strategies for Stereochemical Elucidation of Metabolites (e.g., C-6 Hydroxy Group)
Determining the precise three-dimensional structure, or stereochemistry, of metabolites is critical for understanding their biological activity. For metabolites of androstene-diones, the orientation of the hydroxyl group at the C-6 position (alpha or beta) is a key structural feature.
Advanced analytical methods are capable of distinguishing between these stereoisomers. For instance, validated liquid chromatography-mass spectrometry (LC-MS) methods have been shown to be capable of determining the stereochemical position of the C-6 hydroxy group of metabolites directly. nih.gov This is achieved through careful optimization of the chromatographic separation, which allows for the resolution of the 6α- and 6β-isomers. nih.gov
In the context of GC-MS, standard derivatization procedures can sometimes lead to the loss of stereochemical information at C-6. nih.gov To overcome this, specific derivatization strategies have been employed. One such strategy involves using a mixture of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), potassium acetate, and imidazole, which helps to retain the stereochemical integrity at the C-6 position during the formation of trimethylsilyl (TMS) derivatives. nih.gov
Application of Isotope-Labeled Standards for Tracing Metabolic Pathways and Origin Differentiation
Isotope-labeled standards are indispensable tools in modern metabolic research. These standards, in which one or more atoms are replaced by a heavier isotope (e.g., Deuterium (²H) or Carbon-13 (¹³C)), serve as ideal internal standards for quantification by mass spectrometry. nih.gov They are also crucial for tracing the metabolic fate of a compound in vivo and for distinguishing between endogenous (naturally produced) and exogenous (administered) sources of a steroid. nih.gov
The use of stable isotope-labeled tracers, such as deuterium-labeled androstenedione (B190577), coupled with GC-MS analysis, allows for the measurement of metabolic parameters like plasma clearance rates. nih.gov In such studies, the labeled compound is infused, and its concentration, along with the endogenous counterpart, is measured over time. nih.gov
Furthermore, Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) is a powerful technique used to determine the ¹³C/¹²C ratio of a compound. This ratio can differentiate between synthetic steroids, typically derived from plant sources with a different carbon isotope signature, and those produced endogenously by the human body. gcms.cz This methodology has become a definitive test in anti-doping science and can be applied to metabolites like 6α-hydroxy-androstenedione to confirm an exogenous origin. nih.govgcms.cz
Table 2: Key Applications of Isotope-Labeled Standards in Steroid Research
| Application | Technique | Purpose |
|---|---|---|
| Quantitative Analysis | LC-MS/MS, GC-MS | Serve as internal standards for accurate and precise measurement. nih.gov |
| Metabolic Pathway Tracing | GC-MS | Follow the biotransformation of a labeled compound in vivo. nih.gov |
Chemometric and Multivariate Data Analysis (e.g., Principal Component Analysis) in Metabolic Profiling
Metabolic profiling studies, which analyze a large number of steroids simultaneously, generate vast and complex datasets. Chemometrics and multivariate data analysis provide the tools to extract meaningful biological information from this data. metabolomics.senih.gov These statistical methods can identify patterns, classify samples, and pinpoint the specific metabolites that differentiate between groups. metabolomics.senih.gov
Principal Component Analysis (PCA) is a widely used exploratory tool that reduces the dimensionality of the data while retaining most of the variation. metabolomics.se In steroid profiling, PCA can be used to visualize the distribution of different steroid profiles among individuals, revealing how they differ based on the collective measurement of multiple steroids. researchgate.net
More advanced machine learning and multivariate models can be built to improve diagnostic accuracy. nih.gov By integrating data from steroid profiles with other clinical parameters, these models can create powerful classifiers. nih.gov For example, in the study of certain diseases, a multivariate model incorporating classic androgens and other biomarkers has been shown to achieve high sensitivity and specificity in distinguishing between patient and control groups. nih.gov These approaches are central to the field of steroid metabolomics, which combines mass spectrometry-based analysis with machine learning for diagnostic and research purposes. nih.gov
Crystallographic and Spectroscopic Methods for Structural Characterization of Crystalline Forms
While mass spectrometry is excellent for identifying and quantifying compounds in solution, crystallographic and other spectroscopic methods are used to determine the precise three-dimensional structure of a compound in its solid, crystalline form.
A patented process for preparing this compound describes obtaining the compound in a crystallized form through recrystallization. metabolomics.se The structural identity of this crystallized compound was confirmed using a suite of spectroscopic techniques:
UV Absorption Spectrum: Provides information about the electronic transitions within the molecule, characteristic of its chromophores (e.g., the conjugated enone system). metabolomics.se
IR Absorption Spectrum: Reveals the presence of specific functional groups (e.g., C=O for ketones, O-H for hydroxyl groups) based on their vibrational frequencies. metabolomics.se
Mass Spectrum: Determines the molecular weight and provides information on the fragmentation pattern of the molecule. metabolomics.se
Proton and ¹³C-NMR (Nuclear Magnetic Resonance): Offers detailed information about the carbon-hydrogen framework of the molecule, allowing for the precise assignment of each atom's position and connectivity in the structure. metabolomics.se
In related research, X-ray crystallography has been employed to unambiguously determine the composition and chirality of microbial transformation products of androst-4-ene-3,17-dione, providing definitive proof of their molecular structure. nih.gov
Research Applications and Broader Scientific Context of 14alpha Hydroxy 4 Androstene 3,6,17 Trione
Utility as a Biochemical Probe for Estrogen Biosynthesis Research
14alpha-Hydroxy-4-androstene-3,6,17-trione has proven to be a valuable biochemical probe, primarily due to its potent and specific mechanism of action as an aromatase inhibitor. Aromatase, a cytochrome P450 enzyme, is critical in the final step of estrogen biosynthesis, converting androgens into estrogens. The ability of this compound to selectively target and inhibit this enzyme makes it an excellent tool for investigating the intricacies of estrogen production.
Research has demonstrated that this compound acts as a mechanism-based irreversible inhibitor of human placental aromatase. nih.gov This irreversible binding allows researchers to effectively "knock out" aromatase activity in in-vitro and in-vivo models, thereby enabling detailed studies of the physiological and pathological processes that are dependent on estrogen biosynthesis. Its time-dependent, pseudo-first-order inactivation of aromatase provides a predictable and quantifiable method for modulating estrogen levels in experimental settings. nih.gov
The specificity of this compound is a key attribute. Studies have shown that it does not exhibit binding affinity for rabbit uterine cytosol-sex steroid receptors, nor is it converted into estrogen in human placental preparations. nih.gov This ensures that the observed effects in research models can be more directly attributed to the inhibition of estrogen synthesis rather than off-target hormonal activities.
Pre-clinical Research in Estrogen-Dependent Oncological Models
The critical role of estrogen in the development and progression of certain cancers, particularly uterine and breast cancers, has positioned aromatase inhibitors as a key area of oncological research. This compound has been investigated in pre-clinical models of such estrogen-dependent tumors.
A notable study examined the inhibitory effect of this compound on aromatase activity in various human uterine tumors, including endometrial cancer, uterine leiomyoma, and adenomyosis tissues. The research found that this compound inhibited aromatase activity in all these tumor types in a dose-dependent manner, with effective concentrations ranging from 0.1 to 10 microM. nih.gov These findings underscore its potential as a lead compound for the development of therapies targeting localized estrogen production within tumors.
Furthermore, in-vivo experiments in rats have shown that the compound can effectively suppress serum estradiol (B170435) levels, demonstrating its systemic efficacy in reducing circulating estrogens. nih.gov This systemic activity is a crucial aspect of its pre-clinical evaluation for hormone-sensitive cancers.
Contributions to Fundamental Steroid Biochemistry and Enzymology
The study of this compound has contributed to a deeper understanding of steroid biochemistry and the enzymology of aromatase. As a derivative of androst-4-ene-3,17-dione, its unique structure, featuring a 14alpha-hydroxy group, provides insights into the structure-activity relationships of aromatase inhibitors.
Its characterization as a mechanism-based irreversible inhibitor has shed light on the catalytic mechanism of aromatase itself. The compound's ability to cause a time-dependent, pseudo-first-order inactivation of the enzyme in the presence of reduced nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (NADPH) is indicative of its interaction with the enzyme's active site and the catalytic cycle. nih.gov The kinetic parameters of this inhibition, such as the apparent Ki (1.3 microM) and the rate of inactivation (kinact of 0.23 min-1), provide quantitative data for comparing the potency of different inhibitors and for computational modeling of enzyme-substrate interactions. nih.gov
The development of this compound, which was synthesized microbiologically, also highlights the role of microbial transformation in generating novel steroid derivatives with potent biological activities. nih.gov This intersection of microbiology and steroid chemistry is a significant area of research for the discovery of new therapeutic agents.
Methodological Advancements in Steroid Analysis for Research and Control
The need to detect and quantify this compound and its metabolites in biological matrices, particularly for research and anti-doping control, has driven advancements in analytical methodologies. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are central to these efforts.
For instance, validated LC-MS methods have been developed for the quantification of the related compound, 4-androstene-3,6,17-trione, and its metabolites in urine. dshs-koeln.de These methods often involve a liquid-liquid extraction step after enzymatic hydrolysis, followed by separation on a reversed-phase column and ionization using techniques like atmospheric pressure chemical ionization (APCI). dshs-koeln.de Such methods are capable of determining the stereochemical position of hydroxyl groups on the steroid nucleus and can achieve high sensitivity, with limits of quantification typically in the low nanogram per milliliter range.
The following table summarizes the performance of a validated LC/MS method for a related compound, which illustrates the analytical precision achievable:
| Compound | Concentration Range (ng/mL) | Accuracy Range (%) |
| Androst-4-ene-3,6,17-trione (B20797) | 5-1000 | 14.8 to 1.3 |
| Androst-4-ene-6alpha-ol-3,17-dione | 5-1000 | 9.4 to 1.6 |
| Androst-4-ene-6alpha,17beta-diol-3-one | 5-1000 | 4.1 to 3.2 |
These analytical advancements are crucial for pharmacokinetic studies, understanding the metabolism of the compound, and ensuring compliance with regulations in sports.
Regulatory Considerations for Research Involving Prohibited Substances
As a potent aromatase inhibitor, this compound falls under the category of substances that are regulated in the context of sports and anti-doping. The World Anti-Doping Agency (WADA) maintains a Prohibited List, which includes aromatase inhibitors under section S4 "Hormone and Metabolic Modulators". While this compound may not be explicitly listed by its full chemical name, its mechanism of action places it within this prohibited class.
The WADA Prohibited List is updated annually and serves as the international standard for substances and methods banned in sport. The inclusion of aromatase inhibitors is based on their potential to be used to mitigate the side effects of anabolic steroid use or to alter the body's hormonal balance for performance enhancement.
Researchers working with this compound must be aware of its status as a prohibited substance and adhere to any national and international regulations governing its synthesis, transport, and use in research. This is particularly important in studies involving human subjects or in research environments where anti-doping regulations apply.
Strategies for Differentiating Endogenous and Exogenous Compound Origin in Research Studies
While there is no direct evidence to suggest that this compound is an endogenous compound in humans, the ability to distinguish between natural (endogenous) and synthetic (exogenous) sources of steroids is a critical aspect of anti-doping and metabolic research. The primary method for this differentiation is Gas Chromatography-Combustion Isotope Ratio Mass Spectrometry (GC-C-IRMS).
This technique measures the ratio of carbon-13 (¹³C) to carbon-12 (¹²C) in a compound. Natural, endogenous steroids in the human body are synthesized from dietary precursors and have a characteristic ¹³C/¹²C ratio. Synthetic steroids, on the other hand, are typically manufactured from plant-based starting materials and often have a different ¹³C/¹²C signature.
For the closely related compound 4-androstene-3,6,17-trione (also known as 6-oxo), WADA has issued technical guidance on its detection. This guidance notes the possibility of in-situ formation from endogenous steroids like DHEA through microbial contamination of urine samples. In such cases, GC-C-IRMS analysis of a key metabolite, 6α-hydroxyandrostenedione, is recommended to determine its origin. An exogenous origin is confirmed if the carbon isotope ratio is significantly different from that of endogenous reference steroids.
Although specific studies on the isotopic analysis of this compound are not widely published, the principles of GC-C-IRMS would be directly applicable. The analysis would involve comparing the ¹³C/¹²C ratio of the compound or its major metabolites to that of endogenous reference compounds within the same sample to determine if its origin is consistent with the individual's own steroid production or if it indicates an external source.
Q & A
Q. What are the critical storage and handling protocols for 14α-Hydroxy-4-androstene-3,6,17-trione to ensure compound stability in experimental settings?
To maintain stability, store the compound at 2–8°C for long-term preservation, though short-term handling at room temperature is permissible. Protect from direct sunlight and moisture. Use HPLC (≥98% purity threshold) to verify integrity before experiments, and restrict handling to trained personnel to minimize degradation risks .
Q. Which analytical methods are most reliable for confirming the purity and structural identity of 14α-Hydroxy-4-androstene-3,6,17-trione in research-grade samples?
High-performance liquid chromatography (HPLC) is the primary method for purity assessment, while nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are critical for structural confirmation. Cross-reference CAS registry data (e.g., CAS 2243-06-3) and molecular descriptors (C19H24O3, MW 300.39) to validate identity .
Q. What synthetic routes are reported for 14α-Hydroxy-4-androstene-3,6,17-trione, and how can researchers optimize yield and purity during synthesis?
Microbial transformation of androst-4-ene-3,17-dione derivatives is a common route. Key steps include hydroxylation at C14 and oxidation at C6. Optimize reaction conditions (e.g., pH, temperature, and microbial strain selection) to enhance yield. Post-synthesis, employ recrystallization or column chromatography to isolate the compound and remove byproducts .
Advanced Research Questions
Q. How does 14α-Hydroxy-4-androstene-3,6,17-trione achieve time-dependent inhibition of aromatase, and what kinetic parameters (e.g., Ki, Kinact) should be measured to characterize its potency?
The compound acts as a pseudo-first-order, irreversible aromatase inhibitor in the presence of NADPH. Determine apparent Ki (binding affinity) via competitive inhibition assays and Kinact (inactivation rate) using pre-incubation time-course experiments. For human placental aromatase, reported values are Ki = 1.3 µM and Kinact = 0.23 min⁻¹. Validate these parameters using Lineweaver-Burk plots and progress curve analysis .
Q. What experimental approaches are recommended to evaluate the in vivo suppression of estradiol by 14α-Hydroxy-4-androstene-3,6,17-trione, and how should animal models be selected?
Use rodent models (e.g., Sprague-Dawley rats) to assess ovarian aromatase inhibition. Administer the compound intraperitoneally or orally, then measure serum estradiol levels via ELISA or LC-MS/MS. Include controls for endogenous hormone fluctuations and validate suppression kinetics against in vitro data. Dose-response studies should clarify efficacy thresholds .
Q. How can principal component analysis (PCA) and metabolic reaction schemes be applied to predict urinary metabolites of 14α-Hydroxy-4-androstene-3,6,17-trione in human excretion studies?
Follow a three-step workflow:
- Step 1: Map the parent structure to identify reactive sites (e.g., C3 ketone, C6 oxidation).
- Step 2: Apply metabolic reaction schemes (e.g., hydroxylation, reduction) while excluding incompatible pathways (e.g., C6 modifications in already oxidized substrates).
- Step 3: Use PCA to classify metabolites based on structural features (e.g., polarity, functional groups) and cross-reference literature-detected metabolites like 6β-hydroxy-androstenedione .
Q. What factors could contribute to discrepancies in reported inhibitory constants (Ki) for 14α-Hydroxy-4-androstene-3,6,17-trione across different enzymatic studies, and how can these be methodologically addressed?
Variability arises from differences in enzyme sources (human vs. rat aromatase), assay conditions (NADPH concentration, incubation time), and data normalization methods. Standardize protocols by using recombinant human aromatase, fixed cofactor levels, and validated kinetic models (e.g., tight-binding inhibition equations). Replicate experiments across independent labs to confirm reproducibility .
Q. Which advanced chromatographic or spectroscopic techniques are optimal for quantifying 14α-Hydroxy-4-androstene-3,6,17-trione in complex biological matrices, and how should validation parameters be established?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for quantification in serum or tissue homogenates. Validate methods by assessing:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
